4-Chloro-1,2,5-thiadiazol-3-amine

Description

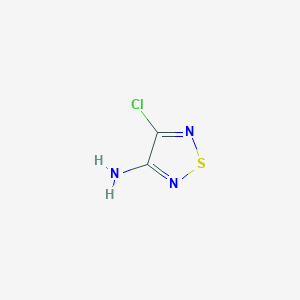

4-Chloro-1,2,5-thiadiazol-3-amine (C₂H₂ClN₃S) is a heterocyclic compound featuring a thiadiazole core substituted with a chlorine atom at position 4 and an amine group at position 3. Its molecular weight is approximately 153.58 g/mol, with a CAS purity of 95% (CAS EN300-734313) . The thiadiazole ring, containing sulfur and nitrogen atoms, confers unique electronic properties, making it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

4-chloro-1,2,5-thiadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3S/c3-1-2(4)6-7-5-1/h(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLMBWIGUOCEGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-1,2,5-thiadiazol-3-amine can be synthesized through several methods, including:

Chlorination of 1,2,5-thiadiazol-3-amine: This involves the reaction of 1,2,5-thiadiazol-3-amine with chlorine gas or a suitable chlorinating agent under controlled conditions.

Heterocyclization of chloro-substituted precursors: This method involves cyclization reactions of appropriate chloro-substituted precursors to form the desired thiadiazole ring.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high temperatures and pressures. The choice of method depends on factors such as cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1,2,5-thiadiazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Various oxo derivatives, including sulfoxides and sulfones.

Reduction Products: Reduced derivatives, such as amines and amides.

Substitution Products: A wide range of functionalized derivatives, depending on the substituent used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Derivatives: This compound serves as a precursor for synthesizing other thiadiazole derivatives that exhibit diverse biological activities. It is utilized in the development of new materials with enhanced properties such as thermal stability and chemical resistance.

2. Biology:

- Antimicrobial and Antifungal Properties: 4-Chloro-1,2,5-thiadiazol-3-amine has shown significant antimicrobial activity against various pathogens, including bacteria and fungi. This makes it useful in biological research aimed at developing new antimicrobial agents .

- Influence on Cellular Processes: The compound interacts with cellular targets, influencing processes such as DNA replication and cell signaling pathways. This interaction is crucial for its potential applications in cancer therapy.

3. Medicine:

- Anticancer Activity: Thiadiazole derivatives, including this compound, have demonstrated promising anticancer properties by inhibiting specific enzymes involved in cancer progression. Research indicates that these compounds can disrupt DNA synthesis in cancer cells .

- Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase, an enzyme essential for maintaining pH balance in tissues. This inhibition could lead to therapeutic effects in conditions related to fluid balance.

4. Industry:

- Development of New Materials: Due to its unique chemical structure, this compound is being explored for its potential use in creating materials with specific properties beneficial for industrial applications.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Activity: A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and antifungal activity against Candida albicans .

- Anticancer Potential: Research has highlighted the cytostatic properties of thiadiazole derivatives linked to their ability to inhibit cancer cell proliferation by disrupting DNA synthesis .

- Enzyme Inhibition Studies: Investigations into the enzyme inhibition capabilities of this compound have shown promising results in regulating pH balance through carbonic anhydrase inhibition .

Mechanism of Action

The mechanism by which 4-Chloro-1,2,5-thiadiazol-3-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include interactions with cellular components and signaling molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 4-Chloro-1,2,5-thiadiazol-3-amine and analogous compounds:

Electronic and Reactivity Differences

- Thiadiazole vs. Oxadiazole Rings: Replacing sulfur (thiadiazole) with oxygen (oxadiazole) reduces polarizability and alters electronic distribution.

- Chlorine vs. Methyl Substituents : The electron-withdrawing chlorine atom in this compound increases electrophilicity at C4, enhancing reactivity in substitution reactions. In contrast, the methyl group in 4-Methyl-1,2,5-oxadiazol-3-amine offers steric bulk without significant electronic effects .

- Fused vs. Simple Ring Systems: Benzo[c][1,2,5]thiadiazole derivatives (e.g., 5-chloro-benzo[c][1,2,5]thiadiazol-4-amine) exhibit extended conjugation, shifting absorption spectra and improving stability compared to monocyclic thiadiazoles .

Biological Activity

4-Chloro-1,2,5-thiadiazol-3-amine is a member of the thiadiazole class of compounds, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article synthesizes various research findings related to the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological assays, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and sulfur atoms, with a chlorine substituent at the 4-position. The molecular structure can be represented as follows:

The presence of the chlorine atom enhances its reactivity and biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various bacterial strains. A study indicated that this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell wall synthesis .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively investigated. Compounds similar to this compound have been shown to induce apoptosis in cancer cells. For example, derivatives have demonstrated cytotoxic effects against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer), with IC50 values indicating potent growth inhibition .

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 0.28 |

| Similar Thiadiazole Derivative | HepG2 | 9.6 |

The mechanism of action often involves the inhibition of key enzymes involved in DNA replication or cell cycle progression .

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase or kinases involved in cellular signaling pathways.

- DNA Interaction : Thiadiazole derivatives can intercalate into DNA or inhibit its synthesis through interactions with nucleic acids.

- Apoptosis Induction : Many studies report that these compounds can trigger apoptotic pathways in cancer cells through various signaling cascades.

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives in clinical settings:

- Antitumor Studies : A study involving a series of 1,3,4-thiadiazole derivatives reported significant antitumor activity against MCF-7 and HepG2 cell lines. The study concluded that structural modifications could enhance potency significantly .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiadiazoles highlighted their potential as new antibiotic agents against resistant strains .

Comparative Analysis

When compared with other similar compounds within the thiadiazole class, this compound exhibits unique characteristics due to its specific substituents:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| N-benzyl derivative | Moderate | High |

| N-methyl derivative | Low | High |

This comparison indicates that while this compound has notable antimicrobial properties, its anticancer efficacy is enhanced when modified with additional functional groups.

Q & A

Q. What are the established synthetic routes for preparing 4-Chloro-1,2,5-thiadiazol-3-amine, and what reaction conditions optimize yield?

- Methodological Answer : A common approach involves cyclocondensation reactions. For example, reacting isonicotinoyl hydrazide with potassium thiocyanate under concentrated sulfuric acid, followed by cycloaddition with chloroacetyl chloride and triethylamine in DMF (Scheme 26, ). Alternative routes include cyclization of α-chloro ketones with thiourea in aqueous conditions, yielding thiadiazole derivatives (e.g., 50% yield via reflux with thiourea in water, as in ). Key parameters include temperature control (e.g., 90°C for 3 hours in POCl3-mediated reactions, ) and pH adjustment (to 8–9 with ammonia for precipitation, ). Post-synthesis purification often involves recrystallization from DMSO/water mixtures or ethanol ().

Q. How is the purity of this compound validated in academic research?

- Methodological Answer : Purity is assessed via analytical techniques such as gas-liquid partition chromatography (GLPC) to confirm >99% purity ( ). Nuclear magnetic resonance (NMR) spectroscopy validates structural integrity by matching peak integration ratios (e.g., 1:2:2 for vinyl protons in CH₂=CH-CH₂Cl derivatives, ). Boiling point and refractive index comparisons with literature values are also critical for authenticity checks ( ). High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is employed for derivatives ().

Advanced Research Questions

Q. What spectroscopic and computational methods resolve conformational isomerism in this compound derivatives?

- Methodological Answer : Vibrational spectroscopy (IR and Raman) identifies rotational isomers by analyzing temperature-dependent spectral shifts. For example, the skew conformation of CH₂=CH-CH₂Cl was confirmed via IR bands at 85.3, 4.9, and 4.0 ppm, supported by microwave studies ( ). Laser-Raman spectroscopy detects torsional barriers (e.g., 24 fundamentals assigned for 4-chloro-1,2-butadiene, ). Computational modeling (e.g., potential energy surface calculations) cross-validates experimental data to distinguish dominant conformers from minor rotamers (<10%, ).

Q. How can researchers address contradictions in reaction mechanisms involving thiadiazole derivatives?

- Methodological Answer : Mechanistic ambiguities, such as Favorskii rearrangements in α-chloro ketones, are resolved through isotopic labeling and crystallographic analysis. For example, X-ray diffraction confirmed that thiourea reacts with 1-chloro-3-(2,4,6-trimethylphenyl)-propan-2-one to form thiazolyl rings via N–H⋯N hydrogen bonding, rather than direct chlorine substitution (). Kinetic studies (e.g., monitoring reaction intermediates via time-resolved NMR) and isotopic tracing (e.g., using ¹³C-labeled reagents) further clarify pathways ().

Q. What strategies optimize the synthesis of pharmacologically active thiadiazol-3-amine derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies guide functionalization. For instance, introducing boronate groups (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances solubility for biological assays ( ). Microwave-assisted synthesis reduces reaction times for heterocyclic derivatives (e.g., 4-anilinoquinazolines, ). Screening for antimicrobial activity involves coupling this compound with hetarylpyrazoles via nucleophilic substitution (e.g., using 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, ).

Data Contradiction Analysis

Q. How should conflicting spectroscopic data on rotational isomers be reconciled?

- Methodological Answer : Cross-validation with multiple techniques is critical. For example, microwave studies of CH₂=CH-CH₂Cl suggested a single skew conformer, while vibrational spectra initially hinted at multiple rotamers ( ). Resolving this required matrix-isolation IR at cryogenic temperatures to suppress thermal interconversion, confirming a single dominant conformer ( ). Discrepancies in torsional barrier heights are addressed via density functional theory (DFT) calculations calibrated against experimental frequencies ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.